

Cryptofolione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cryptofolione	
Cat. No.:	B158415	Get Quote

COMPOUND IDENTIFICATION

Identifier	Value	Reference	
CAS Number	160098-78-2	[1][2]	
Molecular Formula	C19H22O4	[1][3]	

PHYSICOCHEMICAL PROPERTIES

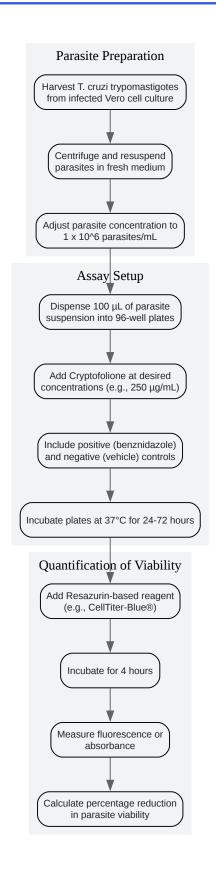
Property	Value
Molecular Weight	314.38 g/mol
Appearance	Oil

Biological Activity

Cryptofolione has demonstrated notable activity against parasitic protozoa, specifically Trypanosoma cruzi and Leishmania species. It has also been observed to exhibit moderate cytotoxicity against macrophages.

QUANTITATIVE BIOLOGICAL DATA

Activity	Organism/Cell Line	Concentration	Effect	Reference
Antitrypanosomal	Trypanosoma cruzi trypomastigotes	250 μg/mL	77% reduction in parasite number	[4]
Antileishmanial	Leishmania spp. promastigotes	Not specified	Mild inhibitory effect	
Cytotoxicity	Macrophages	Not specified	Moderate cytotoxicity	
Cytotoxicity	Trypanosoma cruzi amastigotes	Not specified	Moderate cytotoxicity	_

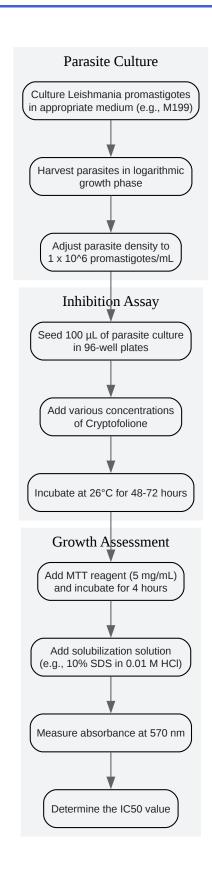

Experimental Protocols

Detailed methodologies for the key biological assays are outlined below. These protocols are based on established methods in the field and are provided as a guide for reproducing and building upon the reported findings.

Antitrypanosomal Activity Assay (Trypanosoma cruzi trypomastigotes)

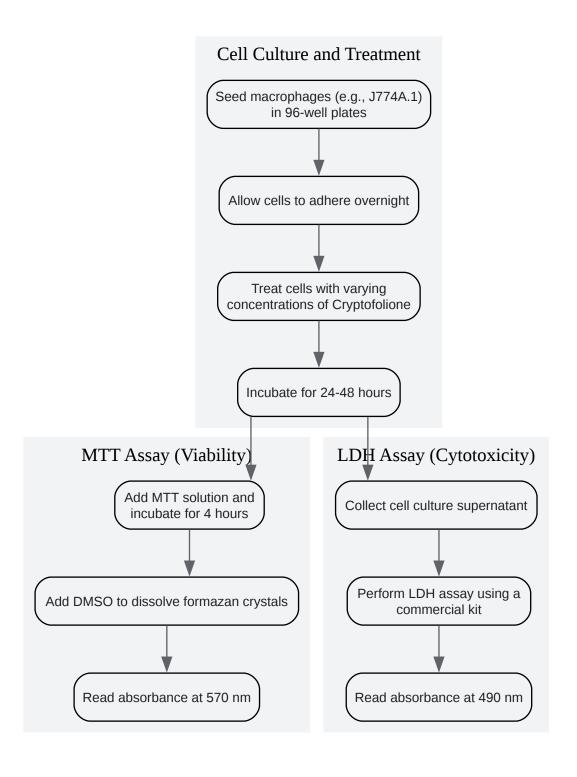
This protocol describes a method to assess the viability of Trypanosoma cruzi trypomastigotes upon exposure to **Cryptofolione**.

Click to download full resolution via product page


Antitrypanosomal Activity Assay Workflow

Antileishmanial Activity Assay (Leishmania spp. promastigotes)

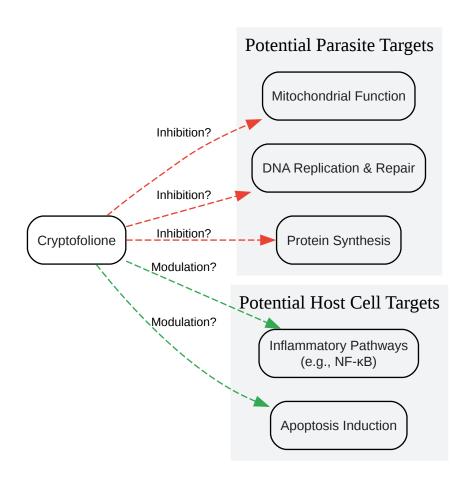
This protocol outlines a method for determining the inhibitory effect of **Cryptofolione** on the growth of Leishmania promastigotes.


Click to download full resolution via product page

Antileishmanial Growth Inhibition Assay Workflow

Macrophage Cytotoxicity Assay

This protocol provides a method to evaluate the cytotoxic effects of **Cryptofolione** on a macrophage cell line using both MTT and LDH assays.


Click to download full resolution via product page

Macrophage Cytotoxicity Assay Workflow

Signaling Pathways

Currently, there is a lack of specific research detailing the direct signaling pathways modulated by **Cryptofolione** in either host or parasite cells. The observed antiparasitic and cytotoxic effects suggest potential interference with essential cellular processes. Given that many natural products with similar activities target fundamental pathways, future research could investigate the following hypothetical targets.

Click to download full resolution via product page

Hypothetical Signaling Targets of Cryptofolione

Further investigation is required to elucidate the precise mechanism of action of **Cryptofolione** and to validate these potential signaling pathway interactions. Techniques such as transcriptomics, proteomics, and targeted inhibitor studies could provide valuable insights into its molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A short-term method to evaluate anti-leishmania drugs by inhibition of stage differentiation in Leishmania mexicana using flow cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of growth of Leishmania donovani promastigotes by newly synthesized 1,3,4-thiadiazole analogs PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cryptofolione: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158415#cryptofolione-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com